1: Ward MD, Jones DE, Goldman MD. Overview and safety of fingolimod hydrochloride use in patients with multiple sclerosis. Expert Opin Drug Saf. 2014 Jul;13(7):989-98. doi: 10.1517/14740338.2014.920820. Review. PubMed PMID: 24935480.
2: Derfuss T, Bergvall NK, Sfikas N, Tomic DL. Efficacy of fingolimod in patients with highly active relapsing-remitting multiple sclerosis. Curr Med Res Opin. 2015;31(9):1687-91. doi: 10.1185/03007995.2015.1067191. Epub 2015 Aug 20. PubMed PMID: 26121423.
3: Cruz VT, Fonseca J. Central effects of fingolimod. Rev Neurol. 2014 Aug 1;59(3):121-8. Review. English, Spanish. PubMed PMID: 25030072.
4: Fox E, Edwards K, Burch G, Wynn DR, LaGanke C, Crayton H, Hunter SF, Huffman C, Kim E, Pestreich L, McCague K, Barbato L; EPOC study investigators. Outcomes of switching directly to oral fingolimod from injectable therapies: Results of the randomized, open-label, multicenter, Evaluate Patient OutComes (EPOC) study in relapsing multiple sclerosis. Mult Scler Relat Disord. 2014 Sep;3(5):607-19. doi: 10.1016/j.msard.2014.06.005. Epub 2014 Jul 4. PubMed PMID: 26265273.
5: Hersh CM, Hara-Cleaver C, Rudick RA, Cohen JA, Bermel RA, Ontaneda D. Experience with fingolimod in clinical practice. Int J Neurosci. 2015;125(9):678-85. doi: 10.3109/00207454.2014.969839. Epub 2014 Oct 29. PubMed PMID: 25271798; PubMed Central PMCID: PMC4414718.
6: Camm J, Hla T, Bakshi R, Brinkmann V. Cardiac and vascular effects of fingolimod: mechanistic basis and clinical implications. Am Heart J. 2014 Nov;168(5):632-44. doi: 10.1016/j.ahj.2014.06.028. Epub 2014 Jul 11. Review. PubMed PMID: 25440790.
7: Karlsson G, Francis G, Koren G, Heining P, Zhang X, Cohen JA, Kappos L, Collins W. Pregnancy outcomes in the clinical development program of fingolimod in multiple sclerosis. Neurology. 2014 Feb 25;82(8):674-80. doi: 10.1212/WNL.0000000000000137. Epub 2014 Jan 24. PubMed PMID: 24463630; PubMed Central PMCID: PMC3945658.
8: Francis G, Kappos L, O'Connor P, Collins W, Tang D, Mercier F, Cohen JA. Temporal profile of lymphocyte counts and relationship with infections with fingolimod therapy. Mult Scler. 2014 Apr;20(4):471-80. doi: 10.1177/1352458513500551. Epub 2013 Aug 15. PubMed PMID: 23950550.
9: Sanford M. Fingolimod: a review of its use in relapsing-remitting multiple sclerosis. Drugs. 2014 Aug;74(12):1411-33. doi: 10.1007/s40265-014-0264-y. Review. PubMed PMID: 25063048.
10: Vanoli E, Pentimalli F, Botto G. Vagomimetic effects of fingolimod: physiology and clinical implications. CNS Neurosci Ther. 2014 Jun;20(6):496-502. doi: 10.1111/cns.12283. Review. PubMed PMID: 24836740; PubMed Central PMCID: PMC4204275.
11: Simula S, Laitinen T, Laitinen TM, Tarkiainen T, Hartikainen JE, Hartikainen P. Effects of Three Months Fingolimod Therapy on Heart Rate. J Neuroimmune Pharmacol. 2015 Dec;10(4):651-4. doi: 10.1007/s11481-015-9619-8. Epub 2015 Jun 20. PubMed PMID: 26092537.
12: Bermel RA, Hashmonay R, Meng X, Randhawa S, von Rosenstiel P, Sfikas N, Kantor D. Fingolimod first-dose effects in patients with relapsing multiple sclerosis concomitantly receiving selective serotonin-reuptake inhibitors. Mult Scler Relat Disord. 2015 May;4(3):273-80. doi: 10.1016/j.msard.2015.04.002. Epub 2015 Apr 13. PubMed PMID: 26008945.
13: Efstathopoulos P, Kourgiantaki A, Karali K, Sidiropoulou K, Margioris AN, Gravanis A, Charalampopoulos I. Fingolimod induces neurogenesis in adult mouse hippocampus and improves contextual fear memory. Transl Psychiatry. 2015 Nov 24;5:e685. doi: 10.1038/tp.2015.179. PubMed PMID: 26795749; PubMed Central PMCID: PMC5545691.
14: Ziemssen T, Kern R, Cornelissen C. The PANGAEA study design - a prospective, multicenter, non-interventional, long-term study on fingolimod for the treatment of multiple sclerosis in daily practice. BMC Neurol. 2015 Jun 18;15:93. doi: 10.1186/s12883-015-0342-0. PubMed PMID: 26084334; PubMed Central PMCID: PMC4472406.
15: DiMarco JP, O'Connor P, Cohen JA, Reder AT, Zhang-Auberson L, Tang D, Collins W, Kappos L. First-dose effects of fingolimod: Pooled safety data from three phase 3 studies. Mult Scler Relat Disord. 2014 Sep;3(5):629-38. doi: 10.1016/j.msard.2014.05.005. Epub 2014 Jun 17. PubMed PMID: 26265275.
16: David OJ, Pryce M, Meiser K, Picard F, Emotte C, Kobalava Z, Moiseev V, Schmouder R. Pharmacokinetics of fingolimod and metabolites in subjects with severe renal impairment: An open-label, single-dose, parallel-group study. Int J Clin Pharmacol Ther. 2015 Oct;53(10):847-54. doi: 10.5414/CP202356. PubMed PMID: 26308173.
17: Tanasescu R, Constantinescu CS. Pharmacokinetic evaluation of fingolimod for the treatment of multiple sclerosis. Expert Opin Drug Metab Toxicol. 2014 Apr;10(4):621-30. doi: 10.1517/17425255.2014.894019. Epub 2014 Mar 1. Review. PubMed PMID: 24579791.
18: Montalban X, Comi G, Antel J, O'Connor P, de Vera A, Cremer M, Sfikas N, von Rosenstiel P, Kappos L. Long-term results from a phase 2 extension study of fingolimod at high and approved dose in relapsing multiple sclerosis. J Neurol. 2015 Dec;262(12):2627-34. doi: 10.1007/s00415-015-7834-0. Epub 2015 Sep 4. PubMed PMID: 26338810.
19: Zhang J, Zhang ZG, Li Y, Ding X, Shang X, Lu M, Elias SB, Chopp M. Fingolimod treatment promotes proliferation and differentiation of oligodendrocyte progenitor cells in mice with experimental autoimmune encephalomyelitis. Neurobiol Dis. 2015 Apr;76:57-66. doi: 10.1016/j.nbd.2015.01.006. Epub 2015 Feb 11. PubMed PMID: 25680941.
20: Li YJ, Chang GQ, Liu Y, Gong Y, Yang C, Wood K, Shi FD, Fu Y, Yan Y. Fingolimod alters inflammatory mediators and vascular permeability in intracerebral hemorrhage. Neurosci Bull. 2015 Dec;31(6):755-62. doi: 10.1007/s12264-015-1532-2. Epub 2015 May 10. PubMed PMID: 25958190; PubMed Central PMCID: PMC5563722.